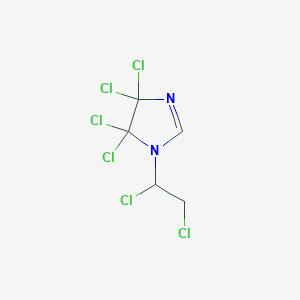
Ethyl phenyl N-phenylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl N-phenylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the phosphorus (P) atom and the nitrogen (N) atom. This compound belongs to the class of phosphoramidates, which are known for their stable phosphoryl bond (P=O). Phosphoramidates have significant applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenyl N-phenylphosphoramidate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base, followed by the addition of ethanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalysts: Bases such as triethylamine or pyridine
Another method involves the oxidative cross-coupling of phenylphosphine with aniline in the presence of an oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Phenylphosphonic dichloride, aniline, and ethanol
Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl phenyl N-phenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alcohols, amines, thiols
Major Products Formed
Oxidation: Phosphoric acid derivatives
Reduction: Phosphine oxides
Substitution: Various substituted phosphoramidates
Applications De Recherche Scientifique
Ethyl phenyl N-phenylphosphoramidate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl phenyl N-phenylphosphoramidate involves its interaction with molecular targets through the phosphoryl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparaison Avec Des Composés Similaires
Ethyl phenyl N-phenylphosphoramidate can be compared with other phosphoramidates, such as:
- Phenyl N-phenylphosphoramidate
- Ethyl N-phenylphosphoramidate
- Mthis compound
Uniqueness
This compound is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Propriétés
Numéro CAS |
5449-04-7 |
|---|---|
Formule moléculaire |
C14H16NO3P |
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
N-[ethoxy(phenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,15-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
Clé InChI |
WJCODAJQUOJDRK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)

